molecular formula C18H15ClNO6P B105214 N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide CAS No. 18228-16-5

N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

Cat. No. B105214
CAS RN: 18228-16-5
M. Wt: 407.7 g/mol
InChI Key: AXMIMEOLDUCZOC-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide, also known as CMNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMNPC is a phosphonate ester derivative of naphthalene-2-carboxamide and has been studied extensively for its biological and chemical properties.

Mechanism Of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide can reduce the size of tumors in animal models and improve cognitive function in Alzheimer's disease models.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide in lab experiments is its versatility. It can be used in a variety of assays and experiments, including cell culture studies, animal models, and material synthesis. However, one of the limitations of using N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide and its derivatives. Another area of interest is the further characterization of its biological and chemical properties, particularly its mechanism of action. Additionally, there is potential for the development of new applications for N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide in fields such as drug delivery and environmental remediation.

Synthesis Methods

The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 2-naphthoyl chloride in the presence of a base to form 5-chloro-2-methoxy-N-(2-naphthoyl)aniline. This intermediate is then converted to N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide by reacting it with diethyl phosphite and then with chloramine-T.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has been shown to exhibit antitumor and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In material science, N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has been used to synthesize metal-organic frameworks and has shown promising results in gas storage and separation. In analytical chemistry, N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

[3-[(5-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClNO6P/c1-25-16-7-6-13(19)10-15(16)20-18(21)14-8-11-4-2-3-5-12(11)9-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMIMEOLDUCZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171274
Record name N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

CAS RN

18228-16-5
Record name N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18228-16-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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